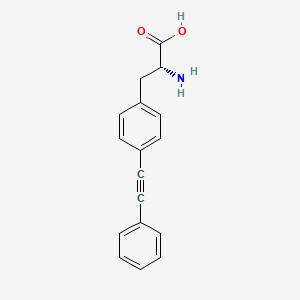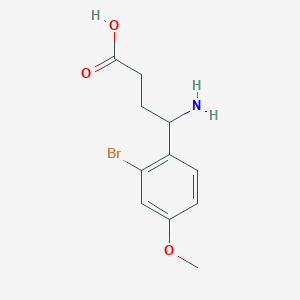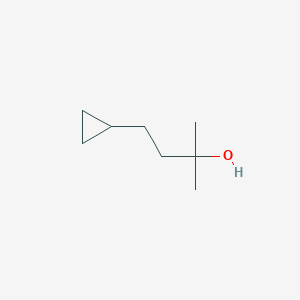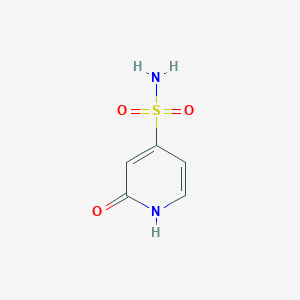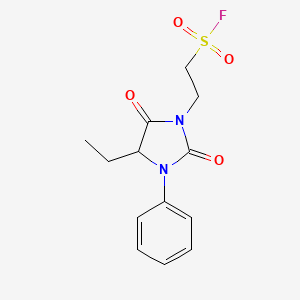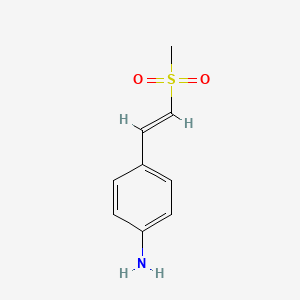
4-(2-(Methylsulfonyl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Methylsulfonyl)vinyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to a vinyl group, which is further connected to an aniline moiety. The compound’s unique structure imparts specific chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(Methylsulfonyl)vinyl)aniline typically involves the reaction of aniline derivatives with sulfonyl chlorides or sulfonic acids under specific conditions. One common method is the photoredox-catalyzed reaction, which uses sulfonyl radicals generated from sulfonate salts. This method is mild and allows for the late-stage functionalization of drugs .
Industrial Production Methods: Industrial production of this compound often employs large-scale sulfonylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of transition-metal-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, is also prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(Methylsulfonyl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sulfonyl chlorides or sulfonic acids in the presence of Lewis or Brønsted acids.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(2-(Methylsulfonyl)vinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-(Methylsulfonyl)vinyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound selectively inhibits the COX-2 enzyme, reducing inflammation. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .
Comparaison Avec Des Composés Similaires
- 4-(Methylsulfonyl)aniline
- 2-(Methylsulfonyl)aniline
- Vinyl sulfone derivatives
Comparison: 4-(2-(Methylsulfonyl)vinyl)aniline is unique due to the presence of both a vinyl group and a methylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in biological systems. Compared to other similar compounds, it offers enhanced anti-inflammatory activity and greater versatility in synthetic applications .
Propriétés
Formule moléculaire |
C9H11NO2S |
|---|---|
Poids moléculaire |
197.26 g/mol |
Nom IUPAC |
4-[(E)-2-methylsulfonylethenyl]aniline |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)7-6-8-2-4-9(10)5-3-8/h2-7H,10H2,1H3/b7-6+ |
Clé InChI |
BXYLEYDJYXHXPT-VOTSOKGWSA-N |
SMILES isomérique |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)N |
SMILES canonique |
CS(=O)(=O)C=CC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rac-n-{[(1r,2s,5s)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methyl}prop-2-enamide](/img/structure/B13553285.png)
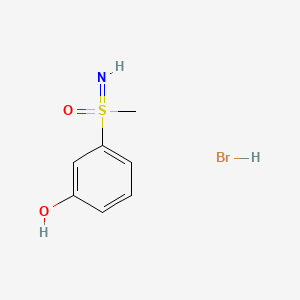
![2-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13553301.png)
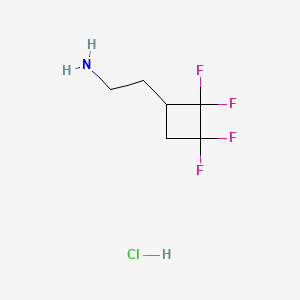
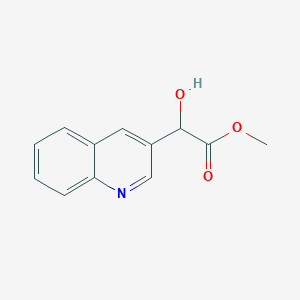
![1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13553334.png)
![1-{7-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B13553342.png)
![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)
